N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 3 and a sulfanylacetamide moiety at position 4.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-13-6-3-2-5-12(13)19-16(24)11-27-17-9-8-15-20-21-18(23(15)22-17)14-7-4-10-26-14/h2-10H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZALZMADVAZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-tubercular properties and interactions with various biological targets.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H15N5O2S2
- Molecular Weight : 397.47 g/mol
- IUPAC Name : this compound
The structure features a methoxyphenyl group, a triazolopyridazine moiety, and a thiophenyl unit linked by a sulfanyl acetamide group.
1. Antitubercular Activity
Recent studies have identified compounds similar to this compound as potential anti-tubercular agents. For instance, derivatives of triazolopyridazines have shown promising activity against Mycobacterium tuberculosis.
A study reported that certain triazolopyridazine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra. The most active compounds also demonstrated low cytotoxicity towards human embryonic kidney cells (HEK-293) . This suggests that modifications to the triazolopyridazine framework could enhance anti-tubercular efficacy while maintaining safety profiles.
The proposed mechanism of action for compounds in this class involves interference with bacterial metabolism and cell wall synthesis. The presence of the thiophene and triazole groups may enhance binding affinity to bacterial targets due to their electron-donating properties.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antitubercular | 1.35 | |
| Compound B | Antitubercular | 2.18 | |
| Compound C | Cytotoxicity | >40 | |
| Compound D | COX-II Inhibition | 0.011 |
3. Cytotoxicity Studies
Research indicates that many derivatives within this chemical class exhibit low toxicity towards human cell lines, which is critical for drug development. Cytotoxicity assays showed that several active compounds maintained an IC90 above 40 μM against HEK-293 cells, indicating a favorable safety profile for further development .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole and pyridazine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with cancer-related targets.
Compound Type Target Cancer Type Inhibition Percentage Triazole Derivatives SNB-19 86.61% Pyridazine Derivatives OVCAR-8 85.26% Mixed Derivatives NCI-H40 75.99% -
Anti-inflammatory Properties :
- Molecular docking studies suggest that N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. This property positions it as a candidate for further development in anti-inflammatory therapies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene and triazole moieties with acetamide functionalities. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structural integrity and purity of the synthesized compound.
Case Studies
-
In Vitro Studies :
- A study published in a peer-reviewed journal evaluated the anticancer effects of related compounds derived from triazoles and pyridazines. The results demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines.
-
Molecular Docking Analysis :
- Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets involved in cancer progression and inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
| Compound ID/Name | Substituents at Triazolo[4,3-b]pyridazine Core | Key Functional Groups | Potential Impact on Properties |
|---|---|---|---|
| Target Compound | 3-(thiophen-2-yl), 6-(sulfanylacetamide) | Thiophene, methoxyphenyl, sulfanyl | Enhanced π-π interactions, moderate solubility |
| 894037-84-4: 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 3-(4-chlorophenyl), 6-(sulfanylacetamide) | Chlorophenyl, acetamide | Increased lipophilicity, reduced solubility |
| 894049-45-7: 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 3-(4-methoxyphenyl), 6-(sulfanylacetamide) | Methoxyphenyl, acetamide | Improved solubility, electron-donating effects |
| 476485-90-2: N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole core with multiple halogens | Bromo, difluorophenyl, chlorophenyl | High lipophilicity, potential CNS activity |
Key Observations :
- The thiophene group in the target compound may confer stronger π-stacking interactions compared to chlorophenyl or methoxyphenyl substituents in analogues .
- Methoxyphenyl groups (as in 894049-45-7) generally improve aqueous solubility over halogenated derivatives (e.g., 894037-84-4) due to their electron-donating nature .
- Halogenated derivatives like 476485-90-2 exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
